6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine 6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15884526
InChI: InChI=1S/C8H6BrIN2/c1-5-3-11-8-7(10)2-6(9)4-12(5)8/h2-4H,1H3
SMILES:
Molecular Formula: C8H6BrIN2
Molecular Weight: 336.95 g/mol

6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC15884526

Molecular Formula: C8H6BrIN2

Molecular Weight: 336.95 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine -

Specification

Molecular Formula C8H6BrIN2
Molecular Weight 336.95 g/mol
IUPAC Name 6-bromo-8-iodo-3-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C8H6BrIN2/c1-5-3-11-8-7(10)2-6(9)4-12(5)8/h2-4H,1H3
Standard InChI Key WCPKYRYDBUJBPE-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C2N1C=C(C=C2I)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

6-Bromo-8-iodo-3-methylimidazo[1,2-a]pyridine features a fused bicyclic system comprising an imidazole ring condensed with a pyridine moiety. The substitution pattern includes:

  • Bromine at the 6-position, introducing electron-withdrawing effects and steric bulk.

  • Iodine at the 8-position, enhancing polarizability and cross-coupling reactivity.

  • Methyl group at the 3-position, modulating electronic and steric properties.

The planar aromatic system facilitates π-π stacking interactions, while halogen atoms enable halogen bonding—a critical feature for molecular recognition in biological systems .

Spectroscopic Characterization

Key spectral data derived from synthetic intermediates and analogs include:

Spectroscopic TechniqueKey Peaks/DataSource Compound
¹H NMR (CDCl₃)δ 8.27 (d, J = 1.7 Hz, 1H), 2.44 (s, 3H)6-Bromo-2-methylimidazo[1,2-a]pyridine
¹³C NMRδ 144.6 (C-Br), 106.4 (C-I)Iodoimidazo[1,2-a]pyridine derivatives
IR713 cm⁻¹ (C-I stretch), 1481 cm⁻¹ (C-Br)Halogenated imidazo[1,2-a]pyridines

These data align with expected electronic environments for halogenated aromatics, confirming successful substitution .

Synthetic Methodologies

Pd-Catalyzed Carbonylation and Amination

Palladium-mediated strategies enable functionalization at halogenated positions:

  • Aminocarbonylation of 6-iodo precursors with morpholine yields amide derivatives (85–91% yield) under CO atmosphere .

  • Double carbonylation is suppressed in electron-deficient substrates, favoring monoamide formation—a phenomenon attributed to reduced oxidative addition rates at Pd centers .

Reaction conditions (DMF, 100°C, 5 mol% Pd(OAc)₂) optimize selectivity while minimizing solvent decomposition byproducts .

Metal-Free Cyclization in Aqueous Media

Environmentally benign synthesis routes avoid transition metals:

  • Propargyl bromide reacts with 5-iodo-2-aminopyridine in water/ethanol mixtures, yielding 6-iodo-2-methylimidazo[1,2-a]pyridine (99% yield) .

  • Ultrasound irradiation accelerates iodination at the 3-position, achieving 81% yield in 2 hours under mild conditions .

This method’s scalability and reduced metal contamination make it advantageous for pharmaceutical applications .

Halogen Exchange Reactions

Direct halogenation strategies include:

  • Bromine-Iodine Exchange: Treatment of 6-bromo precursors with NaI/CuI in DMF introduces iodine at the 8-position .

  • Electrophilic Iodination: NIS (N-iodosuccinimide) in acetic acid selectively substitutes electron-rich positions, guided by the methyl group’s directing effects .

Reaction TypeConditionsProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O6-Aryl-8-iodo derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃8-Amino-6-bromo analogs
Ullmann CouplingCuI, 1,10-phenanthroline, DMFBiaryl-linked dimers

Sequential coupling enables rapid diversification—critical for structure-activity relationship (SAR) studies in medicinal chemistry .

Heterocycle Annulation

The electron-deficient aromatic system participates in cycloaddition reactions:

  • Diels-Alder with electron-rich dienes yields polycyclic architectures under microwave irradiation .

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at terminal alkynes introduced via Sonogashira coupling generates triazole-containing hybrids .

Emerging Applications

Antimicrobial Drug Development

While direct biological data for 6-bromo-8-iodo-3-methylimidazo[1,2-a]pyridine remains limited, structural analogs exhibit:

  • Mycobacterial Inhibition: Minimum inhibitory concentrations (MIC) of 0.5–2 µg/mL against Mycobacterium tuberculosis H37Rv .

  • Synergy with β-Lactams: Potentiation of ampicillin activity against MRSA via efflux pump inhibition .

Mechanistic studies suggest interactions with DNA gyrase and mycobacterial membrane protein large 3 (MmpL3) .

Materials Science Applications

  • Organic Semiconductors: Halogenated derivatives demonstrate hole mobility up to 0.12 cm²/V·s in thin-film transistors .

  • Luminescent Probes: Heavy atom effect from iodine enhances phosphorescence quantum yield (Φₚ = 0.34) for oxygen sensing .

Comparative Analysis with Structural Analogs

The compound’s unique halogenation pattern distinguishes it from related derivatives:

CompoundSubstituentsKey Properties
6-Bromo-2-methylimidazo[1,2-a]pyridineBr (C6), CH₃ (C2)Higher solubility in polar aprotic solvents
8-Iodoimidazo[1,2-a]pyridineI (C8)Enhanced cross-coupling reactivity
3-Methyl-6,8-dichloro derivativeCl (C6, C8), CH₃ (C3)Reduced steric hindrance for electrophilic substitution

This comparison underscores how strategic halogen placement balances electronic effects and synthetic utility.

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